3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-4-22-16-17-11-7-8-23-14(11)15(19)18(16)10-5-6-12(20-2)13(9-10)21-3/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBWECSBVQAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidines, have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and tyrosine kinases. These enzymes play crucial roles in cellular processes such as DNA synthesis and signal transduction.
Mode of Action
For instance, pyridopyrimidine drugs inhibit DHFR with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This inhibition stops the synthesis of RNA and DNA, leading to cell death.
Biochemical Pathways
Related compounds have been shown to affect pathways involving the production of reactive oxygen species (ros) and lipid peroxidation. These processes can lead to oxidative stress, which negatively affects various cellular components.
Pharmacokinetics
Similar compounds have been reported to possess high microsomal stabilities in human, rat, and mouse liver microsome. This stability could potentially impact the bioavailability of the compound.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is part of a class of thienopyrimidine derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 396.45 g/mol
- CAS Number : 537044-42-1
Research indicates that thienopyrimidine derivatives can interact with various biological targets. The specific mechanisms for This compound include:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit trypanothione reductase (TR), an enzyme critical for maintaining redox balance in trypanosomatids, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death in parasitic infections .
- Antiproliferative Effects : Studies have shown that certain thienopyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antiparasitic Activity
The compound has demonstrated significant activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. In vitro studies have shown effective inhibition with EC50 values below 10 μM against these pathogens . The interaction with TR is particularly noteworthy as it leads to oxidative stress in the parasites.
Anticancer Activity
In vitro studies on human cancer cell lines have revealed that this compound can inhibit cell proliferation effectively. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways related to cell survival .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that the compound affects cell viability significantly. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxic effects across various tested cell lines .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
